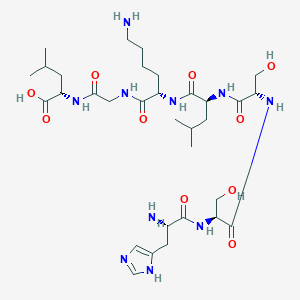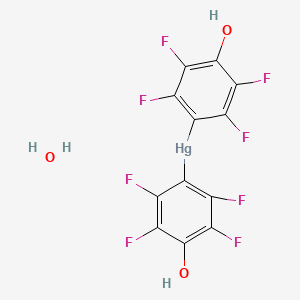![molecular formula C6H11Cl2NO3 B14190380 Acetic acid, [[bis(2-chloroethyl)amino]oxy]- CAS No. 838893-18-8](/img/structure/B14190380.png)
Acetic acid, [[bis(2-chloroethyl)amino]oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [[bis(2-chloroethyl)amino]oxy]- is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes bis(2-chloroethyl)amino groups attached to an acetic acid moiety. It is often studied for its potential use in therapeutic applications, particularly in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[bis(2-chloroethyl)amino]oxy]- typically involves the reaction of bis(2-chloroethyl)amine with acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity of the compound.
Industrial Production Methods
Industrial production of acetic acid, [[bis(2-chloroethyl)amino]oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to produce the compound in bulk quantities. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Acetic acid, [[bis(2-chloroethyl)amino]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The bis(2-chloroethyl)amino groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions typically result in the formation of various substituted derivatives.
科学的研究の応用
Acetic acid, [[bis(2-chloroethyl)amino]oxy]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with nucleic acids and proteins.
Medicine: It has been investigated for its potential use in cancer therapy due to its ability to form DNA cross-links, leading to cell death.
Industry: The compound is used in the production of various industrial chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of acetic acid, [[bis(2-chloroethyl)amino]oxy]- involves the formation of DNA cross-links, which interfere with DNA replication and transcription. This leads to the inhibition of cell division and ultimately cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy. The molecular pathways involved include the activation of DNA damage response mechanisms and the induction of apoptosis.
類似化合物との比較
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in cancer treatment.
Melphalan: Another nitrogen mustard used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent in cancer therapy.
Uniqueness
Acetic acid, [[bis(2-chloroethyl)amino]oxy]- is unique due to its specific structure, which allows it to form stable DNA cross-links. This property makes it particularly effective in targeting cancer cells. Compared to other similar compounds, it may offer distinct advantages in terms of stability and specificity.
特性
CAS番号 |
838893-18-8 |
|---|---|
分子式 |
C6H11Cl2NO3 |
分子量 |
216.06 g/mol |
IUPAC名 |
2-[bis(2-chloroethyl)aminooxy]acetic acid |
InChI |
InChI=1S/C6H11Cl2NO3/c7-1-3-9(4-2-8)12-5-6(10)11/h1-5H2,(H,10,11) |
InChIキー |
CTGPMHCBKOCNAK-UHFFFAOYSA-N |
正規SMILES |
C(CCl)N(CCCl)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Carboxyphenyl)methyl]-2,3,3-trimethyl-3H-indol-1-ium chloride](/img/structure/B14190305.png)

![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14190312.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(pyridin-4-yl)ethane-1-thione](/img/structure/B14190327.png)
![Ethyl 4-[2-(hydroxymethyl)phenoxy]but-2-enoate](/img/structure/B14190335.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14190345.png)
![N-[(3S)-2-Oxooxolan-3-yl]tetradeca-2,7-dienamide](/img/structure/B14190360.png)

![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B14190401.png)


